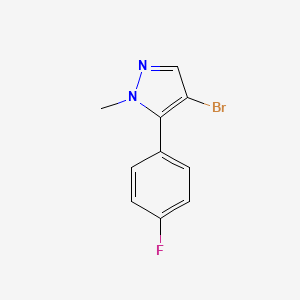![molecular formula C11H19BN2O2 B13980683 [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Méthodes De Préparation
The synthesis of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate amine compounds. One common method is the reaction of phenylboronic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the function of target molecules. The pathways involved in its action depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid include other boronic acids and boronic esters. For example:
Phenylboronic acid: A simpler analog that lacks the dimethylamino propylamino group.
Pinacol boronic esters: These compounds are more stable and are commonly used in organic synthesis.
Borinic acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids
Propriétés
Formule moléculaire |
C11H19BN2O2 |
|---|---|
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
[4-[3-(dimethylamino)propylamino]phenyl]boronic acid |
InChI |
InChI=1S/C11H19BN2O2/c1-14(2)9-3-8-13-11-6-4-10(5-7-11)12(15)16/h4-7,13,15-16H,3,8-9H2,1-2H3 |
Clé InChI |
GNBSOUKGLBEBLW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NCCCN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


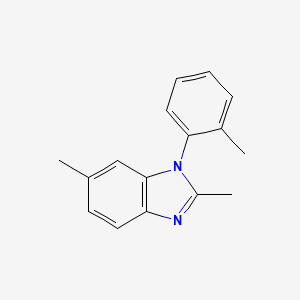
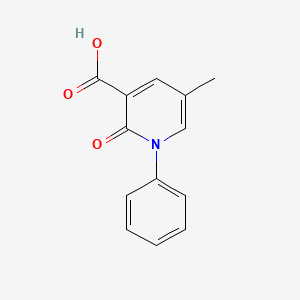
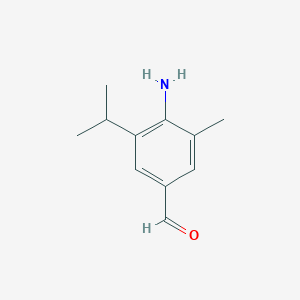
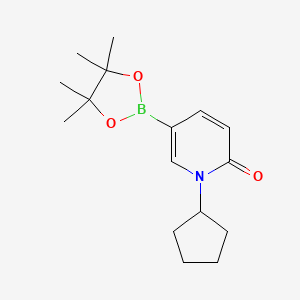
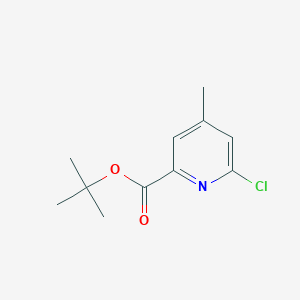
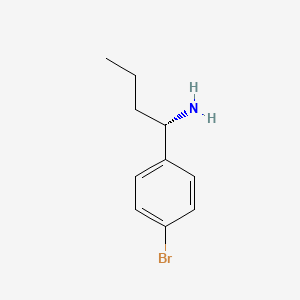
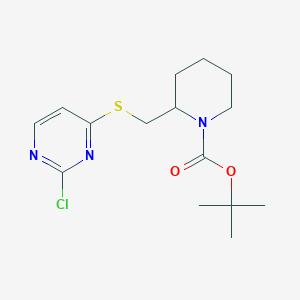
![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
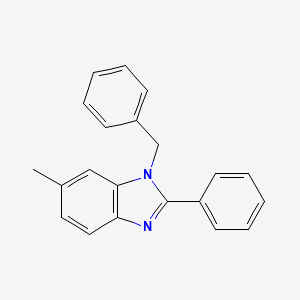
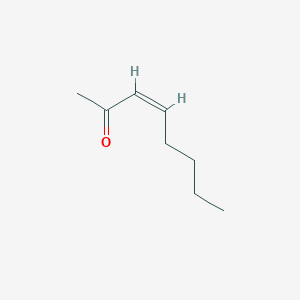
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
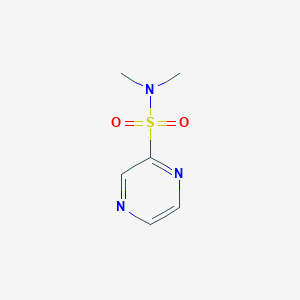
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
